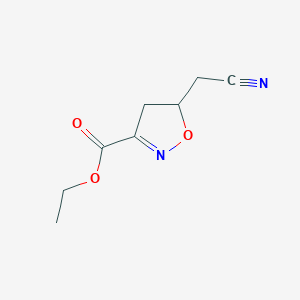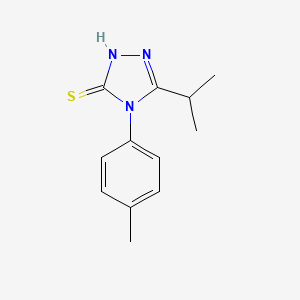
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a cyano group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate reagents under controlled conditions. One common method involves the cyclization of ethyl cyanoacetate with salicylaldehyde, followed by selective cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as L-proline and oxalic acid to promote the formation of the desired product efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Similar Compounds:
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares the cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Similar in having a cyano group and a heterocyclic ring, but with a pyrazole structure.
Uniqueness: this compound is unique due to its combination of an oxazole ring, cyano group, and ester group, which provides a versatile platform for chemical modifications and applications in various fields .
properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-5-6(3-4-9)13-10-7/h6H,2-3,5H2,1H3 |
InChI Key |
NQMFGTSGIYCOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051368.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)

![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)
![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)